3-(4-Hydroxyphenyl)Propanamide

Description

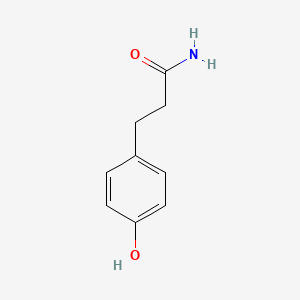

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHZEBOCZWCVMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585320 |

Source

|

| Record name | 3-(4-Hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23838-70-2 |

Source

|

| Record name | 4-Hydroxybenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)Propanamide (Phloretamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Hydroxyphenyl)propanamide is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| MDL Number | MFCD00189404 | |

| PubChem Substance ID | 329793180 | |

| Appearance | Solid | |

| SMILES | OC1=CC=C(CCC(N)=O)C=C1 | |

| InChI | 1S/C9H11NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2,(H2,10,12) |

Synthesis of 3-(4-Hydroxyphenyl)propanamide

A patented method describes a two-step synthesis of 3-(4-hydroxyphenyl)propanamide from p-hydroxyphenylpropionic acid. This process offers a significant improvement over previous methods by reducing reaction time and increasing yield.[2]

Experimental Protocol

Step 1: Acyl Chlorination of p-Hydroxyphenylpropionic Acid

-

To 2g of p-hydroxyphenylpropionic acid, add 15mL of thionyl chloride.

-

Stir the mixture until the solution becomes clear.

-

Monitor the reaction endpoint using Thin Layer Chromatography (TLC). For TLC analysis, dissolve a small sample in methanol and use a developing solvent system of Petroleum Ether:Ethyl Acetate (PE:EA) at a 5:1 mass ratio.[2]

Step 2: Amination of the Acyl Chloride

-

Remove the excess thionyl chloride by rotary evaporation.

-

Dissolve the resulting acyl chloride in a small amount of acetonitrile.

-

Slowly add the acetonitrile solution dropwise to 20mL of 25-28% ammonia water, maintaining the temperature below 0°C with constant stirring.

-

Monitor the reaction endpoint using TLC. For TLC analysis, acidify a small sample and use a developing solvent system of Dichloromethane:Methanol (DCM:MeOH) at a 10:1 mass ratio.[2]

Purification:

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

To the resulting solid, add a small amount of concentrated hydrochloric acid, which should cause the solid to turn from yellow to white.

-

Remove the hydrochloric acid by rotary evaporation and dry the solid.

-

Add an excess of ethyl acetate and heat the mixture to reflux to dissolve the solid.

-

Filter the hot solution to remove any insoluble materials.

-

Remove the majority of the ethyl acetate by rotary evaporation.

-

Place the concentrated solution in an ice bath to precipitate the solid 3-(4-hydroxyphenyl)propanamide.[2]

This method reports a yield of 84%.[2]

Synthesis Workflow Diagram

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of Phloretamide in mitigating complications associated with diabetes mellitus. Research conducted on streptozotocin-induced diabetic rats has demonstrated its efficacy in protecting against hepatic and renal damage.[1][3][4]

Antidiabetic Effects

In diabetic rat models, oral administration of Phloretamide (at doses of 100 mg/kg and 200 mg/kg for 12 weeks) led to significant improvements in glycemic control. Key findings include:

-

Attenuation of Pancreatic β-cell Damage: Phloretamide treatment helped to preserve the structure and function of pancreatic β-cells, which are responsible for insulin production.[1][3]

-

Reduced Fasting Glucose: A significant decrease in fasting blood glucose levels was observed in the treated diabetic rats.[1][3]

-

Stimulated Fasting Insulin: The treatment led to an increase in fasting insulin levels, indicating improved insulin secretion.[1][3]

-

Regulation of Hepatic Glucose Metabolism: Phloretamide increased the levels of hexokinase and reduced the levels of glucose-6-phosphatase (G-6-Pase) and fructose-1,6-bisphosphatase 1 (FBP1) in the liver, suggesting a shift towards glucose utilization and away from glucose production.[1][3]

Hypolipidemic Effects

Phloretamide also demonstrated beneficial effects on lipid profiles in diabetic rats:

-

Reduced Triglycerides and Cholesterol: Both hepatic and serum levels of triglycerides (TGs) and cholesterol (CHOL) were significantly reduced.[1][3]

-

Lowered LDL-c: Serum levels of low-density lipoprotein cholesterol (LDL-c) were decreased.[1][3]

Antioxidant and Anti-inflammatory Mechanisms

The protective effects of Phloretamide appear to be mediated through its potent antioxidant and anti-inflammatory properties, primarily via the modulation of the Nrf2 and NF-κB signaling pathways.

-

Activation of the Nrf2 Pathway: Phloretamide treatment led to an increase in the mRNA and nuclear levels of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][3] Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes. This resulted in increased levels of:

-

Reduced glutathione (GSH)

-

Superoxide dismutase (SOD-1)

-

Catalase (CAT)

-

Heme-oxygenase-1 (HO-1)

-

-

Inhibition of the NF-κB Pathway: The treatment suppressed the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[1][3] This was evidenced by a reduction in the nuclear levels of the NF-κB p65 subunit. Consequently, the levels of pro-inflammatory cytokines were reduced:

-

Tumor necrosis factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

-

-

Reduced Oxidative Stress: Phloretamide treatment also led to a decrease in lipid peroxidation, a marker of oxidative stress.[1][3]

Quantitative Biological Data

The following table summarizes the key quantitative findings from the study on diabetic rats treated with Phloretamide.

| Parameter | Diabetic Control | Phloretamide (100 mg/kg) | Phloretamide (200 mg/kg) |

| Fasting Blood Glucose | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Fasting Insulin | Significantly Decreased | Significantly Increased | Significantly Increased |

| Serum Triglycerides | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Serum Cholesterol | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Hepatic Nrf2 (nuclear) | Significantly Decreased | Significantly Increased | Significantly Increased |

| Hepatic NF-κB p65 (nuclear) | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Hepatic TNF-α | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Hepatic IL-6 | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Hepatic GSH | Significantly Decreased | Significantly Increased | Significantly Increased |

| Hepatic SOD-1 | Significantly Decreased | Significantly Increased | Significantly Increased |

Note: The changes are relative to a non-diabetic control group. "Significantly" indicates a statistically significant difference as reported in the source literature.[1][3]

Signaling Pathway Diagram

Experimental Protocols for Biological Evaluation

The following outlines the general experimental design employed in the studies evaluating the biological activity of Phloretamide in diabetic rat models.

Induction of Diabetes Mellitus

-

Animals: Adult male Wistar rats are typically used.

-

Induction Agent: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-60 mg/kg body weight, dissolved in a suitable buffer (e.g., citrate buffer, pH 4.5).

-

Confirmation of Diabetes: The development of diabetes is confirmed by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.

Treatment Protocol

-

Grouping: The diabetic rats are randomly divided into different groups: a diabetic control group and one or more Phloretamide treatment groups (e.g., 100 mg/kg and 200 mg/kg body weight). A non-diabetic control group is also maintained.

-

Administration: Phloretamide is administered orally, typically via gavage, for a specified duration (e.g., 12 weeks). The vehicle (the solvent used to dissolve Phloretamide) is administered to the control groups.

Biochemical Assays

At the end of the treatment period, blood and tissue samples (e.g., liver, kidney, pancreas) are collected for various biochemical analyses.

-

Glycemic Parameters: Fasting blood glucose and insulin levels are measured using standard assay kits.

-

Lipid Profile: Serum and tissue levels of triglycerides, total cholesterol, and LDL-c are determined using enzymatic colorimetric methods.

-

Markers of Oxidative Stress:

-

Lipid peroxidation is often assessed by measuring malondialdehyde (MDA) levels.

-

The levels of antioxidant enzymes (SOD, CAT) and reduced glutathione (GSH) are measured using specific assay kits.

-

-

Inflammatory Markers: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene and Protein Expression: The expression levels of key proteins in the Nrf2 and NF-κB pathways (e.g., Nrf2, NF-κB p65) in different cellular compartments (e.g., nuclear and cytosolic fractions) are determined by Western blotting. The corresponding mRNA levels are quantified by quantitative real-time PCR (qRT-PCR).

-

Histopathology: Tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of structural changes.

Conclusion

3-(4-Hydroxyphenyl)propanamide (Phloretamide) is a promising bioactive compound with significant therapeutic potential, particularly in the context of diabetes and its associated complications. Its ability to improve glycemic control, ameliorate dyslipidemia, and combat oxidative stress and inflammation through the modulation of the Nrf2 and NF-κB signaling pathways makes it a compelling candidate for further investigation in drug development. The detailed synthesis protocol and the wealth of preclinical biological data presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this interesting molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]

- 3. Phloretamide Prevent Hepatic and Pancreatic Damage in Diabetic Male Rats by Modulating Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phloretamide Protects against Diabetic Kidney Damage and Dysfunction in Diabetic Rats by Attenuating Hyperglycemia and Hyperlipidemia, Suppressing NF-κβ, and Upregulating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of 3-(4-Hydroxyphenyl)Propanamide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 3-(4-Hydroxyphenyl)Propanamide, a compound of interest to researchers, scientists, and drug development professionals. Also known as Phloretamide, this phenolic compound has garnered recent attention for its potential therapeutic effects.

Core Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Hydroxyphenyl)Propanamide is presented below. It is important to note that while some experimental data is available, several properties are based on high-quality computational predictions due to a lack of published experimental values.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₉H₁₁NO₂ | - | [1] |

| Molecular Weight | 165.19 g/mol | Experimental | [1] |

| Appearance | Solid | Experimental | |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| Solubility | Predicted to be soluble in organic solvents. Limited aqueous solubility is expected. | Predicted | General chemical principles |

| pKa (acidic) | Predicted: ~9.5 (phenolic hydroxyl group) | Predicted | Based on similar phenolic structures |

| pKa (basic) | Not applicable | - | - |

| logP (Octanol-Water Partition Coefficient) | Predicted: ~1.2 | Predicted | Computational models |

| InChI | 1S/C9H11NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2,(H2,10,12) | - | |

| SMILES | OC1=CC=C(CCC(N)=O)C=C1 | - |

Synthesis of 3-(4-Hydroxyphenyl)Propanamide

A detailed experimental protocol for the synthesis of 3-(4-Hydroxyphenyl)Propanamide is outlined in patent CN104030941A.[2] This two-step process offers a high yield and avoids the use of hazardous reagents like dicyclohexylcarbodiimide (DCC).

Experimental Protocol

Step 1: Acyl Chloride Formation

-

To 2 grams of p-hydroxyphenylpropionic acid, add 15 mL of thionyl chloride.

-

Stir the mixture until the solution becomes clear. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the excess thionyl chloride by rotary evaporation.

Step 2: Amidation

-

Dissolve the resulting acyl chloride in a small amount of acetonitrile.

-

Slowly add the acetonitrile solution dropwise to 20 mL of 25-28% ammonia water, maintained at a temperature below 0°C, with continuous stirring.

-

Monitor the reaction completion using TLC.

-

Upon completion, purify the product. The patent describes a purification method involving acidification with concentrated hydrochloric acid, followed by extraction with ethyl acetate and recrystallization from an ethyl acetate/ice mixture to yield the final product.[2]

Synthesis Workflow Diagram

Spectroscopic Characterization

Detailed experimental parameters for the spectroscopic analysis of 3-(4-Hydroxyphenyl)Propanamide are not widely published. However, standard protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be applied for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Proton (¹H) NMR: A ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the phenyl ring, the two methylene (-CH₂-) groups of the propanamide chain, and the amide (-NH₂) protons. The exact chemical shifts and splitting patterns would depend on the solvent used.

-

Carbon-¹³ (¹³C) NMR: A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule, including the aromatic carbons, the carbonyl carbon of the amide, and the two aliphatic carbons.

Infrared (IR) Spectroscopy

An IR spectrum of 3-(4-Hydroxyphenyl)Propanamide would be expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H stretch: One or two sharp peaks around 3100-3500 cm⁻¹ for the amide N-H bonds.

-

C=O stretch: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.

-

C-N stretch: A band in the region of 1250-1350 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI or Electron Impact - EI), a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of 165.19 g/mol would be observed. Fragmentation patterns could provide further structural information.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological activities of 3-(4-Hydroxyphenyl)Propanamide (Phloretamide), particularly its protective effects in the context of diabetes and associated complications. The compound has been shown to modulate key signaling pathways involved in oxidative stress and inflammation, namely the Nrf2 and NF-κB pathways.[3][4][5]

In a study on diabetic rats, phloretamide treatment was found to attenuate pancreatic and hepatic damage.[4] It demonstrated antioxidant and anti-inflammatory effects, which appear to be mediated through the stimulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the suppression of the Nuclear factor kappa B (NF-κB) pathway.[4] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, while NF-κB is a central mediator of inflammatory responses.

Nrf2 and NF-κB Signaling Pathways

By activating the Nrf2 pathway, 3-(4-Hydroxyphenyl)Propanamide promotes the cellular antioxidant defense system. Conversely, its inhibition of the NF-κB pathway leads to a reduction in the production of pro-inflammatory cytokines. These dual actions contribute to its observed protective effects against diabetes-induced organ damage.[3][4] Further research is warranted to fully elucidate the molecular mechanisms and therapeutic potential of this compound.

References

- 1. N-(4-Hydroxyphenyl)propanamide | C9H11NO2 | CID 74325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Phloretamide Prevent Hepatic and Pancreatic Damage in Diabetic Male Rats by Modulating Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phloretamide Protects against Diabetic Kidney Damage and Dysfunction in Diabetic Rats by Attenuating Hyperglycemia and Hyperlipidemia, Suppressing NF-κβ, and Upregulating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Biosynthesis of 3-(4-Hydroxyphenyl)Propanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)propanamide, also known as phloretamide, is a phenolic amide found in nature, most notably in the apple tree (Malus domestica). As a metabolite of the more abundant dihydrochalcone phloretin, this compound is of interest for its potential bioactivity. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, biosynthesis, and experimental protocols related to 3-(4-hydroxyphenyl)propanamide. Due to the limited specific data on this compound, this guide synthesizes available information on related compounds and pathways to offer a thorough understanding for research and development purposes.

Natural Sources of 3-(4-Hydroxyphenyl)Propanamide

3-(4-Hydroxyphenyl)propanamide has been identified as a natural constituent of the apple tree (Malus domestica), particularly in its fruitlets. It is considered an apple-derived phenolic compound and is a known metabolite of phloretin, a major polyphenol in apples.

Quantitative Data

Quantitative analysis specifically targeting 3-(4-Hydroxyphenyl)propanamide in various apple cultivars and tissues is currently limited in the scientific literature. While numerous studies have focused on the quantification of other apple polyphenols, such as flavonoids and phenolic acids, data on the concentration of this specific amide is scarce. This suggests that it is likely present in relatively low concentrations compared to its precursor, phloretin, and other major phenolic compounds.

Table 1: Summary of Related Phenolic Compounds in Apple (Malus domestica)

| Compound Class | Compound Example | Typical Concentration Range (mg/100g fresh weight) | Primary Location in Fruit |

| Dihydrochalcones | Phloretin-2'-O-glucoside (Phloridzin) | 1-20 | Peel, Flesh, Seeds |

| Flavan-3-ols | (-)-Epicatechin | 2-25 | Peel, Flesh |

| Flavonols | Quercetin glycosides | 1-15 | Peel |

| Phenolic Acids | Chlorogenic acid | 2-20 | Flesh, Peel |

| Phenolic Amides | 3-(4-Hydroxyphenyl)Propanamide | Data not available | Fruitlets |

Note: The concentration of phenolic compounds can vary significantly depending on the apple cultivar, maturity, and environmental conditions.

Biosynthesis of 3-(4-Hydroxyphenyl)Propanamide

The biosynthesis of 3-(4-Hydroxyphenyl)propanamide is intrinsically linked to the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway is proposed to proceed through the metabolism of phloretin.

Putative Biosynthetic Pathway

The proposed biosynthetic pathway for 3-(4-Hydroxyphenyl)propanamide in Malus domestica is as follows:

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the amino acid L-phenylalanine to cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).

-

Formation of p-Coumaroyl-CoA: Cinnamic acid is then hydroxylated to p-coumaric acid, which is subsequently activated to its coenzyme A thioester, p-coumaroyl-CoA.

-

Synthesis of Phloretin: p-Coumaroyl-CoA serves as a precursor for the synthesis of the dihydrochalcone phloretin.

-

Metabolism to Phloretic Acid: Phloretin is metabolized to 3-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid.

-

Amidation to 3-(4-Hydroxyphenyl)Propanamide: The final step is the amidation of phloretic acid to form 3-(4-Hydroxyphenyl)propanamide. The specific enzyme catalyzing this reaction in apples has not yet been identified.

Experimental Protocols

Due to the lack of specific literature on the isolation of 3-(4-Hydroxyphenyl)propanamide from natural sources, the following section provides a generalized protocol for the extraction and purification of phenolic compounds from apples, which can be adapted for the targeted isolation of this amide.

General Workflow for Extraction and Isolation

The following diagram outlines a general workflow for the extraction and isolation of phenolic compounds from apple material.

Detailed Methodologies

3.2.1. Sample Preparation

-

Fresh apple material (e.g., fruitlets, peels) should be flash-frozen in liquid nitrogen immediately after harvesting to quench enzymatic activity.

-

The frozen tissue is then lyophilized (freeze-dried) to remove water.

-

The dried material is ground into a fine powder using a mortar and pestle or a cryogenic mill.

3.2.2. Extraction of Phenolic Compounds

-

The powdered apple material is extracted with an aqueous organic solvent, typically 80% (v/v) methanol or ethanol, at a solid-to-solvent ratio of 1:10 (w/v).

-

The extraction is often performed using ultrasonication or maceration with constant stirring for a defined period (e.g., 1-2 hours) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

The extracts are then combined and filtered through Whatman No. 1 filter paper or centrifuged to remove solid debris.

3.2.3. Purification and Isolation

-

The solvent from the crude extract is removed under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

The resulting aqueous residue can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. Phenolic amides are expected to partition into the more polar organic phases like ethyl acetate.

-

The ethyl acetate fraction is then concentrated and subjected to column chromatography for further purification. Common stationary phases for separating phenolic compounds include silica gel and Sephadex LH-20.

-

Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled.

-

Final purification to obtain the pure 3-(4-Hydroxyphenyl)propanamide is typically achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column.

3.2.4. Structural Elucidation

The structure of the isolated compound should be confirmed using standard spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

Conclusion

3-(4-Hydroxyphenyl)propanamide is a naturally occurring phenolic amide found in apples, likely as a minor metabolite of phloretin. While its presence is confirmed, there is a notable lack of quantitative data and specific isolation protocols in the current body of scientific literature. This guide provides a framework for researchers by outlining a putative biosynthetic pathway and a generalized experimental workflow for its extraction and isolation. Further research is warranted to quantify the concentration of this compound in various natural sources and to elucidate the specific enzymatic machinery responsible for its biosynthesis. Such studies will be crucial for fully understanding its physiological role in plants and exploring its potential applications in pharmacology and drug development.

In-depth Technical Guide: Solubility of 3-(4-Hydroxyphenyl)Propanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-(4-Hydroxyphenyl)Propanamide, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental solubility data, this guide synthesizes qualitative information, predicted solubility values from computational models, and experimental data from a structurally analogous compound, 4-hydroxyacetanilide (Acetaminophen). Detailed experimental protocols for solubility determination are provided to enable researchers to perform their own assessments. Additionally, a potential biological signaling pathway associated with this class of compounds is described and visualized. This guide aims to be a valuable resource for scientists and professionals engaged in the research and development of 3-(4-Hydroxyphenyl)Propanamide and related molecules.

Introduction

3-(4-Hydroxyphenyl)Propanamide, also known as Phloretamide, is a phenolic amide that has garnered interest for its potential biological activities. The solubility of this compound in various organic solvents is a critical physicochemical parameter that influences its synthesis, purification, formulation, and bioavailability. Understanding its solubility profile is paramount for researchers in drug discovery, process chemistry, and formulation science. This document provides a detailed examination of its solubility, drawing from available data and predictive models to offer a thorough understanding for laboratory applications.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Hydroxyphenyl)Propanamide is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

Table 1: Physicochemical Properties of 3-(4-Hydroxyphenyl)Propanamide

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| SMILES | O=C(N)CCc1ccc(O)cc1 | [1] |

| InChI Key | OEHZEBOCZWCVMK-UHFFFAOYSA-N | [1] |

Solubility Profile

Qualitative Solubility

A patent describing the synthesis of 3-(4-Hydroxyphenyl)Propanamide indicates its purification involves dissolution in methanol and recrystallization from ethyl acetate. This suggests that the compound is soluble in both of these organic solvents to a significant extent, particularly at elevated temperatures for ethyl acetate.

Predicted Solubility Data

To provide a quantitative estimation of solubility, computational models are employed. The following table (Table 2) presents the predicted aqueous solubility (LogS) and the octanol-water partition coefficient (LogP), a key indicator of lipophilicity and solubility in organic solvents, as determined by the ALOGPS and SwissADME online prediction tools.

Table 2: Predicted Solubility Parameters for 3-(4-Hydroxyphenyl)Propanamide

| Parameter | Predicted Value (ALOGPS) | Predicted Value (SwissADME) | Interpretation |

| LogP (Octanol/Water) | 0.85 | 0.93 | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents. |

| LogS (Aqueous Solubility) | -1.78 | -2.05 | Predicts moderate solubility in water. |

Note: LogS is the logarithm of the molar solubility (mol/L).

Solubility of a Structural Analog: 4-Hydroxyacetanilide (Acetaminophen)

Given the structural similarity between 3-(4-Hydroxyphenyl)Propanamide and 4-Hydroxyacetanilide (Acetaminophen), the experimental solubility data for the latter can serve as a useful proxy to estimate the solubility of the target compound. 4-Hydroxyacetanilide is soluble in hot water and ethanol and is also soluble in acetone. This suggests that 3-(4-Hydroxyphenyl)Propanamide is likely to exhibit similar solubility characteristics.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is recommended. The following section outlines a standard protocol for the shake-flask method, a widely accepted technique for measuring equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the solubility of a compound in a specific solvent at a constant temperature when the system has reached equilibrium.

Materials:

-

3-(4-Hydroxyphenyl)Propanamide (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(4-Hydroxyphenyl)Propanamide to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated HPLC method or another appropriate analytical technique to determine the concentration of 3-(4-Hydroxyphenyl)Propanamide.

-

Prepare a calibration curve using standard solutions of known concentrations of 3-(4-Hydroxyphenyl)Propanamide to quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Correlation with Thermodynamic Models

For more in-depth analysis, the experimental solubility data obtained at different temperatures can be correlated using thermodynamic models such as the Apelblat equation or the van't Hoff equation. These models can provide insights into the thermodynamics of the dissolution process.

Potential Biological Signaling Pathway

While the specific biological signaling pathways directly modulated by 3-(4-Hydroxyphenyl)Propanamide are not extensively documented, research on structurally similar phenolic compounds suggests potential interactions with inflammatory pathways. One such key pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating immune and inflammatory responses.

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, which could be a potential target for 3-(4-Hydroxyphenyl)Propanamide or its derivatives.

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

This technical guide has consolidated the available information on the solubility of 3-(4-Hydroxyphenyl)Propanamide. While experimental quantitative data remains scarce, qualitative observations and computational predictions suggest moderate solubility in water and good solubility in several common organic solvents. The provided experimental protocol for the shake-flask method offers a reliable approach for researchers to determine precise solubility values tailored to their specific needs. Furthermore, the potential involvement of the NF-κB signaling pathway provides a starting point for investigating the compound's biological activities. This guide serves as a foundational resource to support further research and development of 3-(4-Hydroxyphenyl)Propanamide.

References

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)Propanamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 3-(4-Hydroxyphenyl)Propanamide. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

3-(4-Hydroxyphenyl)Propanamide is a chemical compound with the empirical formula C₉H₁₁NO₂.[1][2] It is also known by other names such as p-hydroxyphenylpropionamide. The fundamental properties of this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | Sigma-Aldrich[2] |

| Molecular Weight | 165.19 g/mol | Sigma-Aldrich[1][2], PubChem[3] |

| Appearance | Solid | Sigma-Aldrich |

| InChI Key | OEHZEBOCZWCVMK-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES String | OC1=CC=C(CCC(N)=O)C=C1 | Sigma-Aldrich |

Experimental Protocols

A documented method for the synthesis of 3-(4-Hydroxyphenyl)Propanamide involves a two-step reaction starting from p-hydroxyphenylpropionic acid. This process offers an improved yield and a more streamlined purification process compared to previous methods.

Materials:

-

p-Hydroxyphenylpropionic acid

-

Thionyl chloride

-

Acetonitrile

-

25-28% Ammonia water

-

Methanol

-

Dichloromethane (DCM)

-

Ethyl acetate (EA)

-

Petroleum ether (PE)

-

Concentrated hydrochloric acid

Procedure: [4]

-

Step 1: Acyl Chloride Formation

-

To 2g of p-hydroxyphenylpropionic acid, add 15mL of thionyl chloride.

-

Stir the mixture until the solution becomes clear.

-

Monitor the reaction's completion using Thin-Layer Chromatography (TLC). For TLC, a sample is dissolved in a small amount of methanol and spotted on a plate, with a mobile phase of PE:EA = 5:1 (mass ratio).

-

-

Step 2: Amidation

-

Once the first step is complete, remove the excess thionyl chloride by rotary evaporation.

-

Dissolve the resulting residue in a small amount of acetonitrile.

-

Slowly add this solution dropwise to 20mL of 25-28% ammonia water, ensuring the temperature is maintained below 0°C.

-

Stir the reaction mixture and monitor its completion by TLC. For this step, a sample is acidified and spotted on a plate with a mobile phase of DCM:MeOH = 10:1 (mass ratio).

-

-

Purification:

-

After the reaction is complete, evaporate the solvent.

-

To the solid residue, add a small amount of concentrated hydrochloric acid, which will cause the solid to turn from yellow to white.

-

Remove the hydrochloric acid by evaporation and dry the solid.

-

Add an excess of ethyl acetate and reflux the mixture to dissolve the solid.

-

Filter the hot solution to remove any insoluble materials.

-

Evaporate most of the ethyl acetate and place the solution in an ice bath to precipitate the final product, 3-(4-Hydroxyphenyl)Propanamide.

-

This method has been reported to achieve a yield of 84%.[4]

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological roles of 3-(4-Hydroxyphenyl)Propanamide and its derivatives. Notably, derivatives of the related compound 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potential as anticancer and antimicrobial agents. Some derivatives have shown cytotoxic activity against A549 lung cancer cells and effectiveness against multidrug-resistant bacterial and fungal pathogens.[5][6]

The parent compound, 3-(4-hydroxyphenyl)propionic acid (HPPA), which is a major microbial metabolite of procyanidin A2, has been shown to suppress macrophage foam cell formation, a key process in the development of atherosclerosis.[7] HPPA achieves this by promoting cholesterol efflux through the upregulation of ABCA1 and SR-B1 mRNA expression, and by reducing the expression of the scavenger receptor CD36.[7] Furthermore, it can restrict cellular oxidative stress and inflammation induced by oxidized LDL via the nuclear factor kappa-B (NF-κB) pathway.[7]

The following diagram illustrates the workflow for the synthesis of 3-(4-Hydroxyphenyl)Propanamide.

Caption: Workflow for the synthesis of 3-(4-Hydroxyphenyl)Propanamide.

References

- 1. 3-(4-hydroxyphenyl)propanamide sigma | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(4-Hydroxyphenyl)propanamide | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-(4-Hydroxyphenyl)propanamide | C9H11NO2 | CID 74325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 3-(4-Hydroxyphenyl)Propanamide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)Propanamide, also known as Phloretamide, is a phenolic compound with growing interest in the scientific community due to its potential therapeutic properties. As a metabolite of the naturally occurring dihydrochalcone phloretin, found abundantly in apples, its history is intertwined with the study of natural products. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to 3-(4-Hydroxyphenyl)Propanamide. It includes detailed experimental protocols for its synthesis and biological evaluation, a summary of quantitative data, and visualizations of its known signaling pathways to facilitate further research and drug development endeavors.

Discovery and History

The history of 3-(4-Hydroxyphenyl)Propanamide is linked to the research on its parent compound, phloretin. Phloretin was first isolated in 1835 from the bark of apple trees, marking an early milestone in the study of natural phenolic compounds. 3-(4-Hydroxyphenyl)Propanamide has been identified as a metabolite of phloretin.[1] The metabolic conversion of phloretin in the body can lead to the formation of phloretic acid, which can then be further metabolized to 3-(4-Hydroxyphenyl)Propanamide.[1]

While the exact date of the first chemical synthesis of 3-(4-Hydroxyphenyl)Propanamide is not definitively documented in readily available literature, a Chinese patent (CN104030941A) published in 2014 describes a synthesis method and references a prior synthesis method from a United States Patent Application from 2008.[2] This suggests that the compound was being synthesized for research purposes at least by the late 2000s. The primary driver for its synthesis and subsequent investigation has been to explore the biological activities of phloretin's metabolites and to develop novel therapeutic agents.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Solid | |

| IUPAC Name | 3-(4-hydroxyphenyl)propanamide | |

| Synonyms | Phloretamide | [3] |

Biological Activities and Mechanism of Action

Recent studies have highlighted the significant biological potential of 3-(4-Hydroxyphenyl)Propanamide, particularly in the areas of diabetes, oxidative stress, and inflammation.

Anti-Diabetic Effects

In vivo studies using streptozotocin-induced diabetic rat models have demonstrated the potent anti-diabetic effects of 3-(4-Hydroxyphenyl)Propanamide.[3][4] Treatment with this compound has been shown to significantly reduce fasting blood glucose levels and improve glucose tolerance.[4]

| Parameter | Control | Diabetic | Diabetic + Phloretamide (100 mg/kg) | Diabetic + Phloretamide (200 mg/kg) | Reference |

| Fasting Blood Glucose (mg/dL) | 98 ± 5 | 450 ± 25 | 210 ± 15 | 150 ± 10 | [4] |

| Plasma Insulin (ng/mL) | 2.5 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.3 | [4] |

Antioxidant and Anti-inflammatory Effects

3-(4-Hydroxyphenyl)Propanamide exhibits significant antioxidant and anti-inflammatory properties, primarily through the modulation of the Nrf2 and NF-κB signaling pathways.[4][5]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. 3-(4-Hydroxyphenyl)Propanamide has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[3][4] This activation helps to mitigate oxidative stress. Although the precise mechanism of Nrf2 activation by phloretamide is not fully elucidated, it is suggested that it may involve interference with the Nrf2-Keap1 interaction.[1]

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. 3-(4-Hydroxyphenyl)Propanamide has been demonstrated to suppress the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] The inhibitory effect on NF-κB is a key component of its anti-inflammatory action.

Experimental Protocols

Synthesis of 3-(4-Hydroxyphenyl)Propanamide

The following protocol is based on a method described in Chinese patent CN104030941A.[2]

Materials:

-

p-hydroxyphenylpropionic acid

-

Thionyl chloride (SOCl₂)

-

Acetonitrile

-

25-28% Ammonia water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Methanol

-

Petroleum ether (PE)

-

Dichloromethane (DCM)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Step 1: Acyl Chloride Formation

-

To 2g of p-hydroxyphenylpropionic acid, add 15mL of thionyl chloride.

-

Stir the mixture until it becomes clear.

-

Monitor the reaction progress using TLC (PE:EA = 5:1).

-

-

Step 2: Amidation

-

Remove the excess thionyl chloride by rotary evaporation.

-

Dissolve the residue in a small amount of acetonitrile.

-

Slowly add the acetonitrile solution dropwise to 20mL of 25-28% ammonia water, maintaining the temperature below 0°C with constant stirring.

-

Monitor the reaction progress using TLC (DCM:MeOH = 10:1) after acidification of a sample.

-

-

Purification:

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

To the resulting solid, add a small amount of concentrated hydrochloric acid. The solid should turn from yellow to white.

-

Remove the hydrochloric acid by rotary evaporation and dry the solid.

-

Add an excess of ethyl acetate and reflux the mixture to dissolve the solid.

-

Filter the hot solution to remove any insoluble materials.

-

Remove most of the ethyl acetate by rotary evaporation.

-

Place the concentrated solution in an ice bath to crystallize the product.

-

Collect the solid product, which is 3-(4-hydroxyphenyl)propanamide.

-

In Vivo Anti-Diabetic Activity Assay

The following protocol is a generalized procedure based on studies evaluating the anti-diabetic effects of compounds in a streptozotocin-induced diabetic rat model.[4]

Animals:

-

Male Wistar rats (180-220 g)

Induction of Diabetes:

-

Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 50-60 mg/kg body weight, dissolved in 0.1 M cold citrate buffer (pH 4.5).

-

After 72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

Experimental Design:

-

Divide the diabetic rats into groups (n=6-8 per group):

-

Group 1: Diabetic control (vehicle treatment)

-

Group 2: Diabetic + 3-(4-Hydroxyphenyl)Propanamide (e.g., 100 mg/kg, oral gavage)

-

Group 3: Diabetic + 3-(4-Hydroxyphenyl)Propanamide (e.g., 200 mg/kg, oral gavage)

-

Group 4: Normal control (non-diabetic, vehicle treatment)

-

-

Administer the treatments daily for a period of 4-8 weeks.

Parameters to be Measured:

-

Fasting Blood Glucose: Measure weekly from the tail vein using a glucometer.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast the rats overnight and administer a glucose load (2 g/kg body weight) orally. Collect blood samples at 0, 30, 60, 90, and 120 minutes for glucose measurement.

-

Plasma Insulin: At the end of the study, collect blood samples and measure plasma insulin levels using an ELISA kit.

-

Biochemical Parameters: Analyze serum for lipid profile (total cholesterol, triglycerides, HDL, LDL).

-

Histopathology: Collect pancreas and liver tissues for histopathological examination.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This is a standard and widely used method to evaluate the free radical scavenging activity of a compound.[6][7]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

3-(4-Hydroxyphenyl)Propanamide

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of sample solutions: Prepare a stock solution of 3-(4-Hydroxyphenyl)Propanamide in methanol and make serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the control, add 100 µL of DPPH solution to 100 µL of methanol.

-

For the blank, add 100 µL of methanol to 100 µL of each sample dilution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the sample.

-

Conclusion

3-(4-Hydroxyphenyl)Propanamide, a metabolite of the apple-derived compound phloretin, has emerged as a promising therapeutic agent with significant anti-diabetic, antioxidant, and anti-inflammatory properties. Its mechanism of action involves the beneficial modulation of key signaling pathways such as Nrf2 and NF-κB. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this interesting phenolic compound. Future research should focus on elucidating the precise molecular targets of 3-(4-Hydroxyphenyl)Propanamide and conducting preclinical and clinical studies to validate its efficacy and safety for various disease applications.

References

- 1. Phloretamide Protects against Diabetic Kidney Damage and Dysfunction in Diabetic Rats by Attenuating Hyperglycemia and Hyperlipidemia, Suppressing NF-κβ, and Upregulating Nrf2 [mdpi.com]

- 2. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]

- 3. Phloretamide Prevent Hepatic and Pancreatic Damage in Diabetic Male Rats by Modulating Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phloretamide Prevent Hepatic and Pancreatic Damage in Diabetic Male Rats by Modulating Nrf2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phloretamide Protects against Diabetic Kidney Damage and Dysfunction in Diabetic Rats by Attenuating Hyperglycemia and Hyperlipidemia, Suppressing NF-κβ, and Upregulating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Toxicity Profile of 3-(4-Hydroxyphenyl)Propanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity profile of 3-(4-Hydroxyphenyl)Propanamide, a compound also known as Phloretamide. This document is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. Due to the limited availability of specific toxicological studies on this compound, this guide summarizes existing data, highlights knowledge gaps, and presents standardized experimental protocols for key toxicological endpoints. The information is structured to facilitate easy access and comparison, with quantitative data presented in tabular format and experimental workflows visualized using Graphviz diagrams.

Chemical and Physical Properties

3-(4-Hydroxyphenyl)Propanamide is a phenolic compound with the following identifiers:

| Property | Value |

| Chemical Name | 3-(4-Hydroxyphenyl)Propanamide |

| Synonyms | Phloretamide, Acetaminophen Impurity B |

| CAS Number | 1693-37-4 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

Toxicological Summary

The toxicological database for 3-(4-Hydroxyphenyl)Propanamide is not extensive. The primary available information comes from safety data sheets (SDS) provided by chemical suppliers and a limited number of in vivo studies investigating its therapeutic potential.

Acute Toxicity

The compound is classified as harmful if swallowed based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]

| Endpoint | Classification | Hazard Statement |

| Acute Oral Toxicity | GHS Category 4 | H302: Harmful if swallowed |

No specific LD50 value has been identified in the public domain.

Genotoxicity

There are no publicly available studies on the genotoxic potential of 3-(4-Hydroxyphenyl)Propanamide. Standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay) and in vitro/in vivo micronucleus assays have not been reported for this compound.

Repeated-Dose Toxicity

Formal repeated-dose toxicity studies to establish a No-Observed-Adverse-Effect Level (NOAEL) are not available. However, some insights can be drawn from non-clinical studies in animal models.

| Study Type | Species | Dose Levels | Duration | Findings |

| Therapeutic Study (Diabetes Model) | Rat | 100 mg/kg and 200 mg/kg (oral gavage) | 12 weeks | No signs of renal, cardiac, or hepatic toxicities were observed at these doses after 3 days of administration. The studies indicated protective effects on the liver, pancreas, and kidneys in diabetic rats.[3] |

Note: These findings are from studies focused on efficacy and do not represent a comprehensive toxicological evaluation.

Experimental Protocols

Given the absence of specific published toxicity studies for 3-(4-Hydroxyphenyl)Propanamide, this section provides detailed, standardized methodologies for key toxicological experiments that would be essential for a thorough safety assessment.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

This method is a sequential test that uses a minimum number of animals to classify a substance for its acute oral toxicity.

Experimental Workflow:

Caption: Workflow for Acute Oral Toxicity (OECD 425).

Protocol:

-

Animals: Healthy, young adult rodents (rats or mice) of a single sex are used.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with access to food and water ad libitum.

-

Dosing: A single animal is dosed with the test substance at a selected starting dose level. The substance is typically administered via oral gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: The outcome for the first animal determines the dose for the next: if it survives, the dose is increased; if it dies, the dose is decreased.

-

Data Analysis: The results from the sequence of animals are used to calculate the LD50 value and its confidence intervals using a maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Experimental Workflow:

Caption: Workflow for the Ames Test (OECD 471).

Protocol:

-

Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

This test assesses the ability of a substance to cause chromosomal damage or damage to the mitotic apparatus in erythroblasts by measuring the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow or peripheral blood of treated animals.

Experimental Workflow:

Caption: Workflow for the in vivo Micronucleus Test (OECD 474).

Protocol:

-

Animals: Typically, mice or rats are used.

-

Dose Selection: At least three dose levels, up to a maximum tolerated dose, are selected based on preliminary toxicity data.

-

Administration: The test substance is administered, usually once or twice, by an appropriate route.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

-

Slide Preparation: Smears are prepared, fixed, and stained.

-

Microscopic Analysis: The frequency of micronucleated immature (polychromatic) erythrocytes is determined by scoring a sufficient number of cells. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of bone marrow toxicity.

-

Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a positive result.

Signaling Pathways

While specific toxicological pathways for 3-(4-Hydroxyphenyl)Propanamide have not been elucidated, studies on its therapeutic effects in diabetic rats suggest it modulates the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[3][4] These pathways are crucial in cellular responses to oxidative stress and inflammation, respectively. It is plausible that at higher, toxicologically relevant concentrations, this compound could also perturb these or other cellular signaling pathways, leading to adverse effects.

Hypothetical Relationship:

Caption: Hypothetical Signaling Pathway Perturbation.

Conclusion and Data Gaps

The current safety and toxicity profile of 3-(4-Hydroxyphenyl)Propanamide is incomplete. While it is classified as "harmful if swallowed" (GHS Category 4), there is a significant lack of quantitative data from standardized toxicological studies. Key data gaps include:

-

A definitive acute oral LD50 value.

-

Assessment of acute toxicity by other routes (dermal, inhalation).

-

Data on skin and eye irritation/sensitization.

-

A complete battery of genotoxicity tests.

-

Repeated-dose toxicity studies to determine target organs and establish a NOAEL.

-

Reproductive and developmental toxicity studies.

-

Carcinogenicity studies.

The available in vivo data from therapeutic studies in diabetic animal models suggest a favorable safety profile at doses up to 200 mg/kg, but these studies were not designed for toxicological assessment.[3] Therefore, a comprehensive evaluation of the safety of 3-(4-Hydroxyphenyl)Propanamide will require further investigation through the standardized experimental protocols outlined in this guide. Researchers and drug development professionals should exercise caution and conduct appropriate risk assessments before extensive use of this compound.

References

Methodological & Application

synthesis of 3-(4-Hydroxyphenyl)Propanamide from p-hydroxyphenylpropionic acid

Application Note: Synthesis of 3-(4-Hydroxyphenyl)Propanamide

Abstract

This application note details two effective protocols for the synthesis of 3-(4-Hydroxyphenyl)Propanamide, a compound of interest in the fields of cosmetics and drug development for its potential anti-aging properties.[1][2] The primary starting material for these syntheses is p-hydroxyphenylpropionic acid. The protocols described herein provide a comprehensive guide for researchers, scientists, and drug development professionals, covering direct amidation via an acyl chloride intermediate and a coupling agent-mediated approach. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Introduction

3-(4-Hydroxyphenyl)Propanamide, also known as Phloretamide, is a phenolic amide that has garnered attention for its potential biological activities, including anti-aging effects on the skin.[1][2] Its synthesis from p-hydroxyphenylpropionic acid is a key step in accessing this molecule for further research and development. The conversion of a carboxylic acid to a primary amide can be achieved through various synthetic routes. This note focuses on two common and effective methods: a two-step reaction involving the formation of an acyl chloride intermediate followed by reaction with ammonia, and a one-pot synthesis using a carbodiimide coupling agent. The selection of the synthetic route can depend on factors such as desired yield, reaction time, cost of reagents, and ease of purification.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic protocols described in this document.

| Parameter | Protocol 1: Thionyl Chloride Method | Protocol 2: DCC Coupling Method (Comparative) |

| Starting Material | p-Hydroxyphenylpropionic acid | p-Hydroxyphenylpropionic acid |

| Key Reagents | Thionyl chloride, Ammonia water | Dicyclohexylcarbodiimide (DCC), Ammonia source |

| Reaction Time | ~2 hours[1] | ~4.5 hours[1] |

| Reported Yield | 84%[1] | 75%[1] |

| Key Advantages | Higher yield, shorter reaction time, lower cost, easier workup[1] | Milder conditions for some substrates |

| Key Disadvantages | Use of corrosive thionyl chloride | Generation of dicyclohexylurea (DCU) byproduct, which can complicate purification |

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate using Thionyl Chloride

This protocol is adapted from a patented method and offers a high-yield, efficient synthesis of 3-(4-Hydroxyphenyl)Propanamide.[1][3] The reaction proceeds in two main steps: the activation of the carboxylic acid with thionyl chloride to form the acyl chloride, followed by the reaction with ammonia to form the amide.

Materials:

-

p-Hydroxyphenylpropionic acid

-

Thionyl chloride (SOCl₂)

-

Acetonitrile

-

Concentrated ammonia water (25-28%)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Methanol

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

-

TLC plates and developing chamber

Procedure:

Step 1: Formation of the Acyl Chloride

-

In a clean, dry round-bottom flask, add 2g of p-hydroxyphenylpropionic acid to 15mL of thionyl chloride.

-

Stir the mixture at room temperature for 1-1.5 hours, or until the solid has completely dissolved and the solution is clear.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). To prepare a TLC sample, take a small aliquot of the reaction mixture and dissolve it in methanol. The mobile phase for TLC is a 5:1 mixture of petroleum ether and ethyl acetate.[3]

Step 2: Amidation

-

Once the first step is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a small amount of acetonitrile.[3]

-

In a separate flask, place 20mL of 25-28% ammonia water and cool it to 0°C in an ice bath.

-

Slowly add the acetonitrile solution of the acyl chloride dropwise to the cold ammonia water with vigorous stirring.[3]

-

Continue stirring the mixture for 15-30 minutes at 0°C.

-

Monitor the completion of the reaction by TLC. For this step, take a sample, acidify it, and use a 10:1 mixture of dichloromethane and methanol as the mobile phase.[3]

Step 3: Purification

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

To the resulting solid, add a small amount of concentrated hydrochloric acid. The solid should turn from yellow to white.

-

Remove the hydrochloric acid via rotary evaporation and ensure the solid is dry.

-

Add an excess of ethyl acetate and heat the mixture to reflux to dissolve the solid.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool, then place it in an ice bath to precipitate the pure 3-(4-Hydroxyphenyl)Propanamide.

-

Collect the solid by filtration and dry. The expected yield is approximately 84%.[1]

Protocol 2: Synthesis using Dicyclohexylcarbodiimide (DCC) Coupling Agent

This protocol represents a more traditional approach to amide bond formation, utilizing a coupling agent to activate the carboxylic acid. While often effective, it can present challenges in purification due to the formation of a dicyclohexylurea (DCU) byproduct.[1]

Materials:

-

p-Hydroxyphenylpropionic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine, or a solution of ammonia in an organic solvent)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[4]

-

Filtration apparatus

Procedure:

-

Dissolve p-hydroxyphenylpropionic acid in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.

-

Add an equimolar amount of the ammonia source to the solution. If using ammonium chloride, also add a slight excess of a non-nucleophilic base like triethylamine.

-

Cool the mixture in an ice bath.

-

In a separate container, dissolve an equimolar amount of DCC in the same anhydrous solvent.

-

Slowly add the DCC solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours (typically 4-5 hours) until completion, monitoring by TLC.

-

Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the DCU by filtration.

-

The filtrate contains the desired product. The solvent can be removed under reduced pressure, and the crude product can be purified further by recrystallization or column chromatography to remove any remaining DCU and other impurities.

Visualizations

Below are diagrams illustrating the workflow of the described synthetic protocols.

Caption: Workflow for the synthesis of 3-(4-Hydroxyphenyl)Propanamide via the thionyl chloride method.

Caption: Workflow for the synthesis of 3-(4-Hydroxyphenyl)Propanamide using DCC as a coupling agent.

Safety Precautions

-

Thionyl chloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

DCC is a potent allergen and sensitizer. Avoid inhalation and skin contact.

-

Concentrated acids and bases are corrosive. Handle with care.

-

Always perform reactions in appropriate glassware and ensure it is free from moisture when using water-sensitive reagents.

Conclusion

The can be successfully achieved by multiple routes. The thionyl chloride method offers a more efficient and higher-yielding pathway compared to the traditional DCC coupling method, with the added benefit of a simpler purification process.[1] The choice of protocol will ultimately depend on the specific requirements of the research, including scale, available resources, and safety considerations. The detailed protocols and comparative data provided in this application note serve as a valuable resource for researchers in the synthesis of this and related phenolic amides.

References

- 1. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]

- 2. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition - Google Patents [patents.google.com]

- 3. CN104030941B - A kind of 3-(4-hydroxy phenyl) synthetic method of propionic acid amide - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

Application Notes and Protocols for the Quantification of 3-(4-Hydroxyphenyl)Propanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 3-(4-Hydroxyphenyl)Propanamide in biological matrices and pharmaceutical formulations using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 3-(4-Hydroxyphenyl)Propanamide in pharmaceutical formulations and in high-concentration biological samples.

Experimental Protocol

a. Sample Preparation (from a Pharmaceutical Tablet Formulation)

-

Weigh and grind a representative number of tablets to obtain a fine, homogeneous powder.

-

Accurately weigh a portion of the powder equivalent to 10 mg of 3-(4-Hydroxyphenyl)Propanamide into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol (HPLC grade) and sonicate for 15 minutes to dissolve the active ingredient.

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

b. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 275 nm |

Data Presentation

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (% RSD) | < 1.5% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL | - |

| Limit of Quantification (LOQ) | 0.3 µg/mL | - |

Diagrams

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of 3-(4-Hydroxyphenyl)Propanamide in biological matrices such as plasma.

Experimental Protocol

a. Sample Preparation (from Human Plasma)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., deuterated 3-(4-Hydroxyphenyl)Propanamide).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

b. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined by direct infusion of a standard solution |

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | 0.9989 | ≥ 0.995 |

| Accuracy (% Recovery) | 95.5% - 104.8% | 85.0% - 115.0% |

| Precision (% RSD) | < 5.0% | ≤ 15.0% |

| Limit of Detection (LOD) | 0.05 ng/mL | - |

| Limit of Quantification (LOQ) | 0.15 ng/mL | - |

Diagrams

Caption: LC-MS/MS Experimental Workflow.

Method Validation Logical Flow

The validation of these analytical methods should follow established guidelines to ensure the reliability and accuracy of the results.

Diagram

Caption: Analytical Method Validation Flowchart.

Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-(4-Hydroxyphenyl)Propanamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Hydroxyphenyl)Propanamide. The method utilizes a C18 column with gradient elution and UV detection, providing excellent separation and sensitivity. The protocol has been validated according to ICH guidelines for specificity, linearity, accuracy, and precision. Forced degradation studies were conducted to demonstrate the method's stability-indicating capability, ensuring accurate quantification of the analyte in the presence of its degradation products. This method is suitable for routine quality control and stability testing of 3-(4-Hydroxyphenyl)Propanamide in drug substance and formulated products.

Introduction